[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
Overview
Description
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoate group and a hydrazinylidene moiety. The presence of these functional groups makes it a valuable candidate for studying various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromobenzoic acid with 3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often carried out under inert atmospheres to prevent unwanted side reactions. Substitution reactions usually require polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its hydrazinylidene moiety is known to interact with specific enzymes, making it a valuable tool for investigating enzyme kinetics and inhibition.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. Additionally, the bromobenzoate group may interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- [3-[(Z)-[[2-(4-chloroanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
- [3-[(Z)-[[2-(4-fluoroanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
- [3-[(Z)-[[2-(4-methoxyanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
Uniqueness
The uniqueness of [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate lies in its specific functional groups and their arrangement. The presence of the methylanilino group provides distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable subject for further research.
Properties
IUPAC Name |
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O3/c1-16-8-10-20(11-9-16)25-15-22(28)27-26-14-17-4-2-7-21(12-17)30-23(29)18-5-3-6-19(24)13-18/h2-14,25H,15H2,1H3,(H,27,28)/b26-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLOFXAYMTREL-WGARJPEWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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